molecular formula C11H14N2O B1281628 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one CAS No. 69132-82-7

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B1281628
CAS No.: 69132-82-7
M. Wt: 190.24 g/mol
InChI Key: JPWYHWFXQQVCID-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position. Pyrrolidin-2-one derivatives are frequently explored for their bioactivity, including antioxidant, anti-Alzheimer’s, and adrenolytic effects, as observed in structurally related compounds .

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYHWFXQQVCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511042
Record name 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69132-82-7
Record name 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

    Substitution: The amino and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The phenyl-substituted pyrrolidin-2-one framework is highly versatile. Key structural analogs and their substituent-driven properties include:

Compound Name Substituents Key Structural Features
1-(3-Amino-4-methylphenyl)pyrrolidin-2-one 3-NH₂, 4-CH₃ Electron-donating groups enhance solubility and hydrogen-bonding potential.
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one 5-Cl, 2-OH Electron-withdrawing Cl and polar OH improve antioxidant activity .
1-(4-Fluorophenyl)pyrrolidin-2-one (3aa) 4-F Fluorine increases metabolic stability and α-adrenergic binding .
1-(3-Fluoro-5-hydroxyphenyl)pyrrolidin-2-one 3-F, 5-OH Hydroxyl group contributes to redox activity and metal chelation .
1-(4-Chlorophenyl)pyrrolidin-2-one (4b) 4-Cl Chlorine enhances lipophilicity and receptor affinity .

Key Insights :

  • Amino Groups: The 3-NH₂ group in the target compound may facilitate hydrogen bonding with biological targets, similar to amino-substituted triazole derivatives in .
  • Methyl Groups : The 4-CH₃ group likely improves steric hindrance and hydrophobic interactions, as seen in methyl-substituted triazines in .
Table 1: Activity Profiles of Pyrrolidin-2-one Derivatives
Compound Name Biological Activity Efficacy/IC₅₀/ED₅₀ Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-...) Antioxidant (DPPH assay) 1.5× ascorbic acid activity
Compound 10b (benzylated derivative) Anti-Alzheimer’s (acetylcholinesterase inhibition) Comparable to donepezil
1-{3-[4-(2-Chloro-phenyl)-piperazinyl]-propyl}-pyrrolidin-2-one α1-Adrenolytic pKᵢ = 7.13
1-(3-Fluoro-5-hydroxyphenyl)pyrrolidin-2-one Dual-acting FFAR1/FFAR4 modulation Lead optimization candidate

Key Findings :

  • CNS Applications : Benzylated analogs () and arylpiperazine derivatives () demonstrate the scaffold’s versatility in targeting neurological disorders.
  • Hypothetical Target Compound Activity : While untested, the 3-NH₂/4-CH₃ substitution may favor CNS or enzyme-targeting applications, akin to anti-Alzheimer’s agents in .

Biological Activity

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with an amino group and a methylphenyl moiety. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in the body:

  • Hydrogen Bonding : The amino group and the pyrrolidinone ring can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • Target Engagement : The compound has been shown to engage with various receptors and enzymes, potentially modulating their functions in cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has demonstrated significant antiproliferative effects in cancer cell lines, including ovarian cancer cells. The compound's mechanism involves inhibition of HSF1 pathways, which are critical in cancer cell survival under stress conditions .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (nM)Mechanism
SK-OV-3 (Ovarian)19HSF1 pathway inhibition
WM266.4 (Melanoma)<100Antimigratory activity via pirin binding

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that derivatives of pyrrole compounds, including those related to this compound, exhibit potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL, indicating significant efficacy compared to standard antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli102

Clinical Investigations

A clinical study investigated the use of compounds similar to this compound in treating relapsed ovarian cancer. The study reported that these compounds could significantly inhibit tumor growth in xenograft models, demonstrating their potential as effective therapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole derivatives indicates that modifications in the phenyl ring can enhance binding affinity to target receptors. This suggests that further optimization of this compound could lead to more potent analogs with improved pharmacological profiles .

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